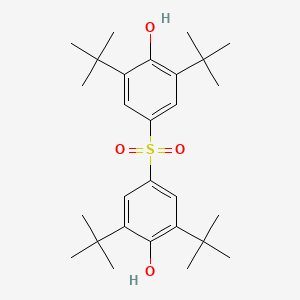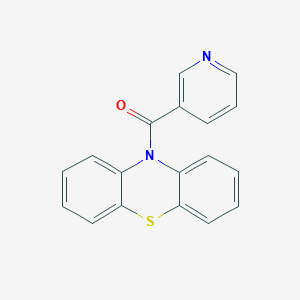![molecular formula C24H23NO3S B5511275 4-(4-{[(4-phenoxyphenyl)thio]methyl}benzoyl)morpholine](/img/structure/B5511275.png)
4-(4-{[(4-phenoxyphenyl)thio]methyl}benzoyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of morpholine derivatives, including those similar to the compound , typically involves multi-step reaction sequences starting from key precursors like hydroxy-aryl-aryl methanones. For instance, novel 4-benzyl-morpholine-2-carboxylic acid derivatives have been synthesized from (4-hydroxy-aryl)-aryl methanones through a series of reactions and evaluated for their biological activities, showcasing the diverse synthetic routes possible for morpholine-based compounds (Al‐Ghorbani et al., 2017).
Molecular Structure Analysis
The molecular structure of morpholine derivatives is crucial in determining their chemical and physical properties. The structure is often elucidated using techniques such as X-ray diffraction, which provides detailed insights into the arrangement of atoms within the molecule and the spatial orientation of various functional groups. For example, the crystal structure of a related compound, (4-benzoyl-2-methyl-phenoxy)-acetic acid ethyl ester, has been established, highlighting the importance of structural analysis in understanding the compound's properties (Ranganatha et al., 2012).
Chemical Reactions and Properties
Morpholine derivatives participate in a variety of chemical reactions, owing to the presence of functional groups that can undergo transformations. These reactions include aminomethylation, nucleophilic addition, and cyclization, which are fundamental in modifying the compound's structure and, consequently, its chemical properties. The synthesis and evaluation of related compounds have demonstrated their potential in generating diverse morpholine derivatives with varied chemical functionalities (Isakhanyan et al., 2014).
Physical Properties Analysis
The physical properties of morpholine derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. These properties are essential in determining the compound's suitability for various applications, including its behavior in biological systems and its stability under different conditions.
Chemical Properties Analysis
The chemical properties of morpholine derivatives, including reactivity, acidity, basicity, and stability, are pivotal in their application in chemical synthesis and potential therapeutic uses. The presence of morpholine and other functional groups within the molecule dictates its interaction with other chemical entities, influencing its role in synthesis and biological systems.
For more insights and detailed information on related compounds and their properties, these references provide a wealth of knowledge:
- (Al‐Ghorbani et al., 2017)
- (Ranganatha et al., 2012)
- (Isakhanyan et al., 2014)
Aplicaciones Científicas De Investigación
Antineoplastic Activity
Research by Al‐Ghorbani et al. (2017) focused on synthesizing novel morpholine conjugated benzophenone analogues, including structures related to "4-(4-{[(4-phenoxyphenyl)thio]methyl}benzoyl)morpholine", and evaluating their antiproliferative activity against various types of neoplastic cells. The study found that certain methyl group positions on the benzophenone B ring and specific modifications on the A ring significantly enhanced anti-mitogenic activity. Compounds demonstrated potential in inhibiting cancer progression through mechanisms such as cell cycle arrest and apoptosis, mediated by caspase-activated DNase (Al‐Ghorbani et al., 2017).
Interaction with Phosphorus Compounds
Guzyr et al. (2013) described the interaction of a morpholine derivative with phosphorus pentafluoride (PF5), leading to the synthesis of novel adducts. This study highlighted a method involving morpholinosulfur trifluoride (MOST) to produce compounds with potential applications in developing new materials or chemical intermediates. The reaction mechanism was elucidated through experimental data and DFT calculations, showcasing the versatility of morpholine derivatives in synthetic chemistry (Guzyr et al., 2013).
Ionic Liquids and Biodegradability
Pernak et al. (2011) synthesized a series of 4-benzyl-4-methylmorpholinium salts, examining their potential as ionic liquids with various anions. The study assessed these salts' physicochemical properties, cytotoxicity, oral toxicity, and biodegradability, providing insights into their suitability as biomass solvents and their environmental impact. This research underscores the importance of morpholine derivatives in developing green chemistry solutions (Pernak et al., 2011).
Propiedades
IUPAC Name |
morpholin-4-yl-[4-[(4-phenoxyphenyl)sulfanylmethyl]phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3S/c26-24(25-14-16-27-17-15-25)20-8-6-19(7-9-20)18-29-23-12-10-22(11-13-23)28-21-4-2-1-3-5-21/h1-13H,14-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEXXTTXBSSXMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-1-(2-phenylethyl)-2-piperazinone dihydrochloride](/img/structure/B5511198.png)

![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-2-furamide](/img/structure/B5511208.png)
![2-methyl-7-oxo-3,5-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5511214.png)
![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]carbonyl}phenyl acetate](/img/structure/B5511223.png)
![3-phenyl-8-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511236.png)
![3-ethyl-8-(2-fluoro-6-methoxybenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511247.png)

![2-(4-isopropoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5511258.png)
![(4-{[2-(propylthio)pyrimidin-5-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5511262.png)

![1-{[1-(cis-4-aminocyclohexyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N,N-dimethylpiperidin-3-amine](/img/structure/B5511292.png)
![3-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-methylpyridazine](/img/structure/B5511296.png)
![N-(4-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5511303.png)